molecular formula C20H12BrN3O4S B11104526 2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-bromo-6-nitrophenol

2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-bromo-6-nitrophenol

Cat. No.: B11104526
M. Wt: 470.3 g/mol
InChI Key: BFEQTHUMDSGPAQ-UHFFFAOYSA-N
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Description

2-({[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]IMINO}METHYL)-4-BROMO-6-NITROPHENOL is a complex organic compound that features a benzothiazole moiety, a bromine atom, and a nitro group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

The synthesis of 2-({[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]IMINO}METHYL)-4-BROMO-6-NITROPHENOL can be achieved through various synthetic routes. One common method involves the condensation of 3-(1,3-benzothiazol-2-yl)-4-hydroxybenzaldehyde with 4-bromo-6-nitrophenol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

2-({[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]IMINO}METHYL)-4-BROMO-6-NITROPHENOL undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-({[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]IMINO}METHYL)-4-BROMO-6-NITROPHENOL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]IMINO}METHYL)-4-BROMO-6-NITROPHENOL involves its interaction with various molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens or cancer cells. The benzothiazole moiety is known to interact with DNA and proteins, leading to the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

2-({[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]IMINO}METHYL)-4-BROMO-6-NITROPHENOL can be compared with other similar compounds, such as:

The uniqueness of 2-({[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]IMINO}METHYL)-4-BROMO-6-NITROPHENOL lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H12BrN3O4S

Molecular Weight

470.3 g/mol

IUPAC Name

2-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]iminomethyl]-4-bromo-6-nitrophenol

InChI

InChI=1S/C20H12BrN3O4S/c21-12-7-11(19(26)16(8-12)24(27)28)10-22-13-5-6-17(25)14(9-13)20-23-15-3-1-2-4-18(15)29-20/h1-10,25-26H

InChI Key

BFEQTHUMDSGPAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)[N+](=O)[O-])O)O

Origin of Product

United States

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